molecular formula C6H13IZn B6316413 Zinc, hexyliodo- CAS No. 152329-33-4

Zinc, hexyliodo-

Cat. No.: B6316413
CAS No.: 152329-33-4
M. Wt: 277.5 g/mol
InChI Key: IOLLEUYLZRBIIU-UHFFFAOYSA-M
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Description

Zinc, hexyliodo- (CAS Number: 152329-33-4) is an organozinc compound with the molecular formula C6H13IZn. It is also known as hexylzinc iodide. This compound is part of the organozinc family, which is characterized by the presence of a carbon-zinc bond. Organozinc compounds are widely used in organic synthesis due to their reactivity and versatility.

Preparation Methods

The synthesis of zinc, hexyliodo- typically involves the reaction of hexyl iodide with zinc metal. The reaction is usually carried out in an inert atmosphere to prevent oxidation. The general reaction can be represented as follows:

C6H13I+ZnC6H13ZnI\text{C}_6\text{H}_{13}\text{I} + \text{Zn} \rightarrow \text{C}_6\text{H}_{13}\text{ZnI} C6​H13​I+Zn→C6​H13​ZnI

This reaction is often performed in a solvent such as diethyl ether or tetrahydrofuran (THF) to facilitate the interaction between the reactants. The reaction conditions typically involve refluxing the mixture to ensure complete reaction.

Chemical Reactions Analysis

Zinc, hexyliodo- undergoes various types of chemical reactions, including:

    Oxidation: Zinc, hexyliodo- can be oxidized to form zinc oxide and hexyl iodide.

    Reduction: It can act as a reducing agent in organic synthesis.

    Substitution: It can participate in nucleophilic substitution reactions, where the hexyl group is transferred to an electrophile.

Common reagents used in these reactions include halogens, acids, and bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Zinc, hexyliodo- has several applications in scientific research, particularly in organic synthesis. It is used as a reagent in the formation of carbon-carbon bonds, which is a fundamental step in the synthesis of complex organic molecules. Its applications include:

    Chemistry: Used in the synthesis of pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules.

    Medicine: Utilized in the development of new drugs and therapeutic agents.

    Industry: Applied in the production of fine chemicals and materials.

Mechanism of Action

The mechanism of action of zinc, hexyliodo- involves the transfer of the hexyl group to an electrophile. This process is facilitated by the nucleophilic nature of the carbon-zinc bond. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.

Comparison with Similar Compounds

Zinc, hexyliodo- can be compared with other organozinc compounds such as methylzinc iodide and ethylzinc iodide. These compounds share similar reactivity patterns but differ in the alkyl group attached to the zinc atom. The uniqueness of zinc, hexyliodo- lies in its specific reactivity and the types of products it can form in organic synthesis.

Similar compounds include:

  • Methylzinc iodide
  • Ethylzinc iodide
  • Propylzinc iodide

These compounds are also used in organic synthesis and share similar preparation methods and reactivity.

Properties

IUPAC Name

hexane;iodozinc(1+)
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13.HI.Zn/c1-3-5-6-4-2;;/h1,3-6H2,2H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOLLEUYLZRBIIU-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC[CH2-].[Zn+]I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13IZn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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